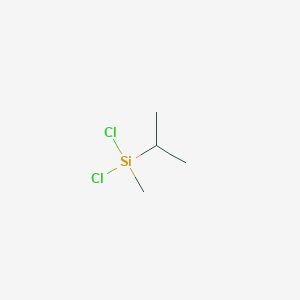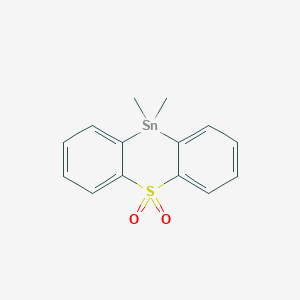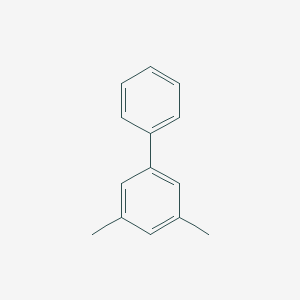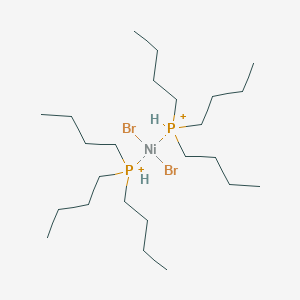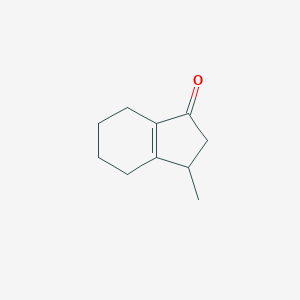![molecular formula C6H5N3S2 B100660 7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine CAS No. 18917-31-2](/img/structure/B100660.png)
7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological activities. This compound is synthesized by the reaction between 2-aminothiazole and ethyl 2-chloroacetate followed by the reaction with methylthio-1,3-dimethyl-1H-pyrazole-5-carboxylate.
Wirkmechanismus
The mechanism of action of 7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine is not fully understood. However, it has been suggested that it acts by inhibiting various enzymes and proteins involved in the pathogenesis of diseases. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. It has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine is its diverse pharmacological activities. It has been shown to have antitumor, antibacterial, antifungal, and anti-inflammatory activities, making it a promising candidate for the development of new drugs. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of its mechanism of action and its effects on various enzymes and proteins involved in disease pathogenesis. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound is important for the development of new drugs.
Synthesemethoden
The synthesis of 7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine involves a multi-step reaction. Firstly, 2-aminothiazole is reacted with ethyl 2-chloroacetate to form 2-ethoxycarbonyl-4-aminothiazole. This intermediate is then reacted with methylthio-1,3-dimethyl-1H-pyrazole-5-carboxylate to form the final product, 7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine.
Wissenschaftliche Forschungsanwendungen
7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine has shown significant potential in the field of medicinal chemistry. It has been studied for its antitumor, antibacterial, antifungal, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
18917-31-2 |
|---|---|
Produktname |
7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine |
Molekularformel |
C6H5N3S2 |
Molekulargewicht |
183.3 g/mol |
IUPAC-Name |
7-methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C6H5N3S2/c1-10-5-4-6(8-2-7-5)11-3-9-4/h2-3H,1H3 |
InChI-Schlüssel |
DTUQMMWHAXYDPO-UHFFFAOYSA-N |
SMILES |
CSC1=NC=NC2=C1N=CS2 |
Kanonische SMILES |
CSC1=NC=NC2=C1N=CS2 |
Andere CAS-Nummern |
18917-31-2 |
Synonyme |
5-methylsulfanyl-9-thia-2,4,7-triazabicyclo[4.3.0]nona-2,4,7,10-tetrae ne |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[6-(Dimethylamino)acridin-3-yl]-dimethylazanium](/img/structure/B100579.png)



